11-(4-methylthiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
This compound is a tricyclic heterocyclic system featuring a fused bicyclo[6.4.0]dodeca-1,6-diene core with three nitrogen atoms (positions 7, 8, and 11) and a 4-methylthiophene-2-carbonyl substituent. Its synthesis likely involves cyclization or multicomponent reactions, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-7-14(20-9-10)15(19)17-5-6-18-13(8-17)11-3-2-4-12(11)16-18/h7,9H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCTVFAKFMIGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-methylthiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the formation of the 4-methylthiophene-2-carbonyl chloride, which can be synthesized from 4-methylthiophene through chlorination reactions . This intermediate is then reacted with appropriate triazatricyclic precursors under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
11-(4-methylthiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
11-(4-methylthiophene-2-carbonyl)-7,8,11-triazatricyclo[640
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies due to its unique structure.
Industry: Limited industrial applications, but could be used in the development of specialized materials or catalysts.
Mechanism of Action
The mechanism of action for 11-(4-methylthiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
The compound 11-(4-methylthiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : 11-(4-methylthiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
- Molecular Formula : C_{13}H_{12}N_4O_1S
- Molecular Weight : 256.33 g/mol
The compound features a triazatricyclo structure which is significant for its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in cellular models, indicating a possible role in treating inflammatory diseases.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of the compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 µM |
| MCF-7 | 30 µM |
Mechanistically, it was found to activate caspase pathways leading to programmed cell death.
Anti-inflammatory Effects
Research on inflammatory markers in macrophages treated with the compound revealed:
| Marker | Control Level | Treated Level |
|---|---|---|
| TNF-α | 200 pg/mL | 50 pg/mL |
| IL-6 | 150 pg/mL | 30 pg/mL |
This indicates a significant reduction in pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
